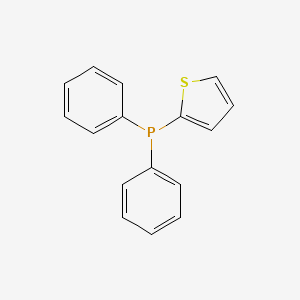
Phosphine, diphenyl-2-thienyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-thienylphenylphosphine , is a chemical compound with the molecular formula C12H9PS. It features a phosphorus atom bonded to two phenyl (C6H5) groups and a thienyl (C4H3S) group. The compound exhibits interesting properties due to its aromatic and heterocyclic nature.
Vorbereitungsmethoden
Synthetic Routes::
Direct Synthesis: Diphenyl-(2-thienyl)phosphine can be synthesized directly by reacting 2-thienylmagnesium bromide (prepared from 2-bromothiophene) with phenylphosphine chloride or bromide.
Phosphination of 2-Thienyl Grignard Reagent: Another method involves treating 2-thienylmagnesium bromide with chlorodiphenylphosphine.
Palladium-Catalyzed Cross-Coupling: A palladium-catalyzed cross-coupling reaction between 2-thienyl halides and phenylboronic acid derivatives can also yield the desired compound.
Industrial Production:: Industrial-scale production methods for diphenyl-(2-thienyl)phosphine are not widely documented. research laboratories often employ the synthetic routes mentioned above.
Analyse Chemischer Reaktionen
Diphenyl-(2-thienyl)phosphine participates in various chemical reactions:
Oxidation: It can be oxidized to the corresponding phosphine oxide (diphenyl-(2-thienyl)phosphine oxide).
Substitution: The phenyl groups can undergo substitution reactions with suitable electrophiles.
Coordination Chemistry: The compound forms complexes with metal ions, as demonstrated by its reaction with lanthanide nitrates and triflates.
Common reagents include Grignard reagents, halogens, and metal salts. The major products depend on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Diphenyl-(2-thienyl)phosphine finds applications in:
Catalysis: As a ligand in transition metal-catalyzed reactions.
Materials Science: Its derivatives contribute to the development of organic semiconductors and optoelectronic materials.
Biological Studies: Investigating its interactions with metal ions and biological systems.
Wirkmechanismus
The exact mechanism of action for diphenyl-(2-thienyl)phosphine varies based on its application. In catalysis, it coordinates with metal centers, influencing reaction pathways. In materials science, its electronic properties play a crucial role.
Vergleich Mit ähnlichen Verbindungen
Diphenyl-(2-thienyl)phosphine shares similarities with other organophosphines, such as triphenylphosphine (Ph3P) and diphenylphosphine oxide (Ph2P=O). its thienyl substituent sets it apart, providing unique reactivity and properties.
Eigenschaften
CAS-Nummer |
61157-16-2 |
|---|---|
Molekularformel |
C16H13PS |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
diphenyl(thiophen-2-yl)phosphane |
InChI |
InChI=1S/C16H13PS/c1-3-8-14(9-4-1)17(16-12-7-13-18-16)15-10-5-2-6-11-15/h1-13H |
InChI-Schlüssel |
YMDGNZIBYXLHDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-3-(furan-2-ylmethyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12122330.png)
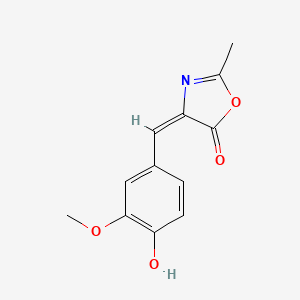
![1-[(2,5-Dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B12122340.png)
![2,4-Dichloro-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12122342.png)
![Methyl 4-[(2,5-dimethoxyphenyl)carbamoyl]-6-hydroxy-2-methyl-4,5-dihydropyridine-3-carboxylate](/img/structure/B12122349.png)
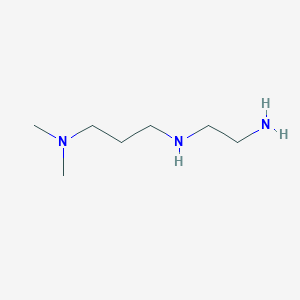
![N-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide](/img/structure/B12122369.png)
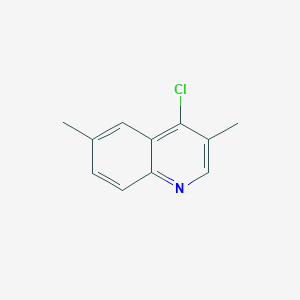

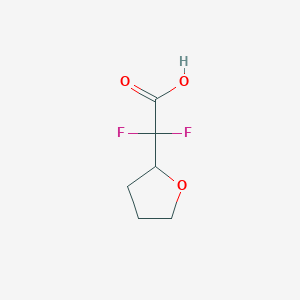



![2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one](/img/structure/B12122408.png)
